molecular formula C10H19N B2533995 Decahydro-1h-3-benzazepine CAS No. 10533-21-8

Decahydro-1h-3-benzazepine

Cat. No.: B2533995
CAS No.: 10533-21-8
M. Wt: 153.269
InChI Key: GWSJAYHHMPIYJF-UHFFFAOYSA-N
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Description

Decahydro-1h-3-benzazepine is a hydrogenated derivative of benzazepine, characterized by a seven-membered ring structure fused with a benzene ring. This compound is known for its significant biological activity and is used in various scientific research applications.

Scientific Research Applications

Decahydro-1h-3-benzazepine has a wide range of scientific research applications, including:

Chemical Reactions Analysis

Types of Reactions

Decahydro-1h-3-benzazepine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully hydrogenated compounds.

Mechanism of Action

The mechanism of action of decahydro-1h-3-benzazepine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to decahydro-1h-3-benzazepine include:

  • 1-benzazepines
  • 2-benzazepines
  • 3-benzazepines

Uniqueness

This compound is unique due to its fully hydrogenated structure, which imparts distinct chemical and biological properties. Compared to other benzazepines, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,3,4,5,5a,6,7,8,9,9a-decahydro-1H-benzo[d]azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-4-10-6-8-11-7-5-9(10)3-1/h9-11H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSJAYHHMPIYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCNCCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10533-21-8
Record name decahydro-1H-3-benzazepine
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